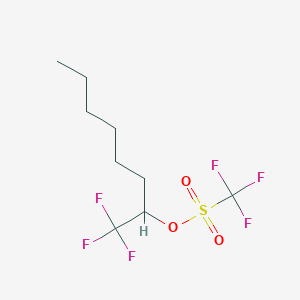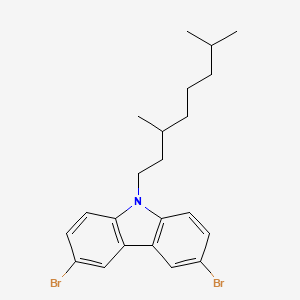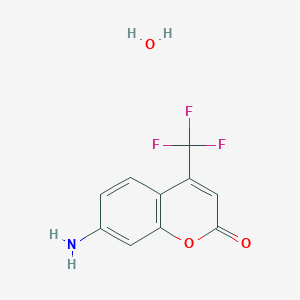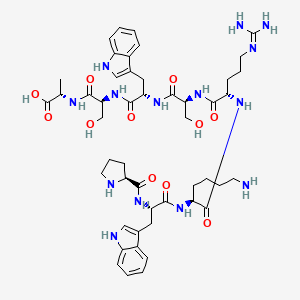![molecular formula C16H24O5Si B14249457 4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate CAS No. 375856-94-3](/img/structure/B14249457.png)
4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate is a compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical structure, which includes a trimethoxysilyl group and a phenyl group attached to a 2-methylprop-2-enoate moiety. This compound is often used as a coupling agent and in polymerization reactions due to its ability to form stable covalent bonds with other functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate typically involves the reaction of 3-(trimethoxysilyl)propyl methacrylate with phenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may include the use of stabilizers to prevent the degradation of the product during storage and transportation .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of silyl ethers or silyl amines.
Wissenschaftliche Forschungsanwendungen
4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate involves the formation of stable covalent bonds with other functional groups. The trimethoxysilyl group reacts with hydroxyl or carboxyl groups to form siloxane bonds, which enhance the mechanical properties and stability of the resulting materials. The phenyl group provides additional rigidity and hydrophobicity, contributing to the overall performance of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar structure but lacks the phenyl group, resulting in different chemical properties and applications.
Vinyltrimethoxysilane: Contains a vinyl group instead of the methacrylate moiety, leading to variations in reactivity and usage.
(3-Glycidyloxypropyl)trimethoxysilane: Features an epoxy group, making it suitable for different types of polymerization reactions.
Uniqueness
4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate is unique due to the presence of both the trimethoxysilyl and phenyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and enhanced mechanical properties .
Eigenschaften
CAS-Nummer |
375856-94-3 |
|---|---|
Molekularformel |
C16H24O5Si |
Molekulargewicht |
324.44 g/mol |
IUPAC-Name |
[4-(3-trimethoxysilylpropyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H24O5Si/c1-13(2)16(17)21-15-10-8-14(9-11-15)7-6-12-22(18-3,19-4)20-5/h8-11H,1,6-7,12H2,2-5H3 |
InChI-Schlüssel |
ICIUCAZLSLKABU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)CCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)


![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)

![Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-](/img/structure/B14249428.png)



![Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-](/img/structure/B14249442.png)

